1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene
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Overview
Description
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, undergoes substitution with fluorine-containing reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents can facilitate the substitution of fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various fluorinated compounds .
Scientific Research Applications
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-3-(trifluoromethyl)benzene
- 2,3-Difluoro-4-(trifluoromethyl)benzene
- 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Uniqueness
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This arrangement can result in distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5F5 |
---|---|
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1,5-difluoro-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5/c1-4-6(8(11,12)13)2-5(9)3-7(4)10/h2-3H,1H3 |
InChI Key |
YLMJVOFBEFVCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(F)(F)F |
Origin of Product |
United States |
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